4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step procedure. One common method includes the condensation of 2-aminobenzothiazole with 1-(6-methylpyrimidin-4-yl)piperazine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its antipsychotic properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to act as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby modulating neurological functions .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyrimidine ring.
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a similar piperazine structure but is used primarily for treating schizophrenia.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a pyrimidine ring, used in leukemia treatment.
Uniqueness
4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combined benzothiazole, piperazine, and pyrimidine structures, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N5S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H19N5S/c1-12-4-3-5-14-16(12)20-17(23-14)22-8-6-21(7-9-22)15-10-13(2)18-11-19-15/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
OXMAEPJCHNRIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.